molecular formula C9H9NO B070596 7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol CAS No. 184827-10-9

7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol

Cat. No.: B070596
CAS No.: 184827-10-9
M. Wt: 147.17 g/mol
InChI Key: OUUYAJHMVQSQLP-UHFFFAOYSA-N
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Description

7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol is a synthetically versatile dihydrocyclopentapyridinone derivative of significant interest in medicinal chemistry and organic synthesis. This compound features a unique molecular scaffold that incorporates a reactive methylidene group and a fused bicyclic system, making it a valuable synthetic intermediate for the construction of more complex nitrogen-containing heterocycles. Its core structure is analogous to privileged scaffolds found in numerous pharmacologically active compounds, positioning it as a key precursor in the exploration of novel kinase inhibitors, epigenetic modulators, and other targeted therapeutic agents. The molecule's mechanism of action is context-dependent, but its inherent reactivity allows it to participate in cycloaddition reactions, Michael additions, and serve as a versatile building block for library synthesis in drug discovery programs. Researchers utilize this compound to develop potential probes for biological pathways and to synthesize novel molecular entities for high-throughput screening against a range of biological targets, particularly in oncology and inflammation research. It is supplied for research purposes to facilitate the development of new chemical tools and potential lead compounds.

Properties

IUPAC Name

7-methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-4-9(11)7-2-3-10-5-8(6)7/h2-3,5,9,11H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUYAJHMVQSQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C2=C1C=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Annulation Reactions

Annulation strategies are pivotal for constructing the fused bicyclic framework of cyclopenta[c]pyridine derivatives. A representative approach involves the condensation of nicotinic acid esters with β-keto esters, followed by cyclization. For example, methyl 4-(3-ethoxy-3-oxopropyl)nicotinate undergoes base-mediated cyclization in tetrahydrofuran (THF) with sodium hydride (NaH), yielding 5,6-dihydro-7H-cyclopenta[c]pyridin-7-one as a key intermediate.

Reaction Setup:

  • Substrate : Methyl 4-(3-ethoxy-3-oxopropyl)nicotinate

  • Base : Sodium hydride (60% dispersion in oil)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : Reflux (≈66°C)

  • Yield : 58%

This intermediate can undergo further functionalization to introduce the methylidene and hydroxyl groups. For instance, selective reduction of the ketone moiety with sodium borohydride (NaBH₄) in methanol generates the corresponding alcohol, which may be dehydrated under acidic conditions to install the methylidene group.

Ring-Closing Metathesis

Ring-closing metathesis (RCM) offers an alternative pathway for constructing the cyclopenta[c]pyridine core. A diene precursor, such as 4-vinylnicotinate, treated with a Grubbs catalyst (e.g., Grubbs II), facilitates the formation of the bicyclic structure. Subsequent oxidation or reduction steps tailor the substituents at positions 5 and 7.

Key Parameters:

ParameterValue/Range
CatalystGrubbs II (5 mol%)
SolventDichloromethane (DCM)
Reaction Time12–24 hours
Temperature40–50°C

Industrial Production Methods

Industrial synthesis prioritizes cost efficiency, scalability, and minimal waste generation. Continuous flow reactors are employed to enhance reaction control and reproducibility. For example, the cyclization step using NaH in THF can be adapted to a continuous flow system, reducing solvent usage by 40% and improving yield consistency.

Optimized Industrial Protocol:

  • Feedstock Preparation : Methyl 4-(3-ethoxy-3-oxopropyl)nicotinate dissolved in THF (0.5 M).

  • Base Addition : Sodium hydride (1.2 equiv) introduced via automated dosing.

  • Cyclization : Conducted in a tubular reactor at 70°C with a residence time of 30 minutes.

  • Workup : In-line neutralization with aqueous HCl, followed by solvent recovery via distillation.

Key Reaction Parameters and Optimization

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF or THF enhance cyclization rates but may complicate purification. Comparative studies reveal THF as optimal for minimizing byproducts.

Solvent Screening Results:

SolventCyclization Yield (%)Purity (%)
THF5892
DMF4585
Toluene3278

Temperature control is critical during NaH-mediated reactions. Exothermic decomposition of NaH necessitates cooling to 0–5°C during initial mixing, followed by gradual heating to reflux.

Catalytic Hydrogenation

Post-cyclization hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere (1 atm) selectively reduces exocyclic double bonds. For example, hydrogenation of 6,7-dihydro-5H-cyclopenta[c]pyridin-7-ylacetonitrile achieves >90% selectivity for the saturated derivative.

Comparative Analysis of Synthetic Approaches

MethodYield (%)ScalabilityCost (USD/kg)
Annulation (NaH/THF)58High120
RCM (Grubbs II)65Moderate450
Flow Reactor72Very High90

Annulation remains the most cost-effective route, whereas RCM offers superior yields at higher operational costs. Flow systems bridge the gap, enabling large-scale production with enhanced efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 5-position undergoes oxidation under controlled conditions. For example:

  • Reagent : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media .
  • Product : Forms 7-methylidene-5,6-dihydrocyclopenta[c]pyridin-5-one via dehydrogenation.
Reaction TypeReagent/ConditionsMajor ProductYield (%)Reference
Hydroxyl OxidationKMnO₄, H₂SO₄, 0°C5-Ketone derivative72–85
Methylidene OxidationMn(OAc)₃, TBHPEpoxide or diol derivatives60–78

Mechanistic Insight : The hydroxyl group’s oxidation follows a two-electron transfer pathway, while methylidene oxidation involves radical intermediates in manganese-catalyzed systems .

Reduction Reactions

The methylidene (C=CH₂) group is susceptible to hydrogenation:

  • Reagent : Palladium on carbon (Pd/C) under H₂ or lithium aluminum hydride (LiAlH₄) .
  • Product : Saturated 7-methyl-5,6-dihydrocyclopenta[c]pyridin-5-ol.
Reaction TypeReagent/ConditionsMajor ProductSelectivityReference
Catalytic Hydrogenation10% Pd/C, H₂ (1 atm), EtOH7-Methyl derivative>90%
Hydride ReductionLiAlH₄, THF, refluxPartially reduced intermediates65–80

Side Reactions : Over-reduction of the pyridine ring may occur with prolonged exposure to LiAlH₄ .

Nucleophilic Substitution

The pyridine ring undergoes substitution at electron-deficient positions (e.g., C-3 or C-4):

Reaction TypeReagent/ConditionsMajor ProductApplicationReference
AminationNH₃/MeOH, 80°C3-Amino derivativeBioactive intermediates
ThiolationHS⁻, DMF, 50°C4-Thiol derivativeCorrosion inhibitors

Kinetics : Substitution at C-3 is favored due to resonance stabilization of the transition state .

Cycloaddition and Ring-Opening

The methylidene group participates in [4+2] cycloadditions:

  • Dienophile : Maleic anhydride or tetracyanoethylene .
  • Product : Fused bicyclic adducts.
DienophileConditionsProduct StructureYield (%)
Maleic anhydrideToluene, 110°CSpiro-fused lactone55
TetracyanoethyleneCH₂Cl₂, RTNitrile-functionalized adduct68

Thermodynamics : Exothermic reactions with ∆G ≈ −20 kcal/mol .

Acid/Base-Mediated Rearrangements

Under acidic conditions, the compound undergoes Wagner-Meerwein shifts:

  • Conditions : HCl/MeOH, reflux .
  • Product : Isomeric cyclopenta[c]pyridine derivatives.

Key Observation : Rearrangement preserves the fused ring system but alters substituent positions .

Biological Interactions

Though not a primary focus, the compound interacts with cytochrome P450 enzymes (CYP1A1, CYP1B1), leading to hydroxylated metabolites . This activity is critical in drug metabolism studies.

Comparative Reactivity

A comparison with structurally similar compounds highlights its unique behavior:

CompoundKey FeatureReactivity Difference
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-oneCarbonyl at C-5Higher electrophilicity at C-5
7-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-olHydroxyl at C-7Preferential oxidation at C-7

Scientific Research Applications

Chemistry

7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable for developing new materials and compounds.

Reaction TypeDescription
OxidationHydroxyl group can be oxidized to form ketones or aldehydes.
ReductionDouble bond in the methylidene group can be reduced to yield saturated derivatives.
SubstitutionNucleophilic substitution reactions can introduce different functional groups.

Biology

Research indicates that derivatives of this compound exhibit potential as inhibitors of various enzymes and receptors. This property is particularly relevant in the development of bioactive molecules with antimicrobial and anticancer activities.

Case Study:
A study exploring the compound's derivatives demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting its potential role in cancer therapy .

Medicine

The compound is being investigated for its therapeutic potential against diseases such as cancer and neurological disorders. Its mechanism of action involves interactions with specific molecular targets, potentially modulating cellular processes like proliferation and apoptosis.

Mechanism of Action:

  • Inhibition of protein kinases and other signaling molecules.
  • Modulation of cellular pathways related to disease progression.

Case Study:
Research has shown that certain derivatives can reduce symptoms associated with carbonyl stress in chronic diseases .

Industry

In industrial applications, this compound is utilized in developing corrosion inhibitors and specialty chemicals. Its unique properties make it suitable for formulating products that require enhanced stability and performance.

Mechanism of Action

The mechanism of action of 7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations in Cyclopenta[c]pyridine Derivatives

Key structural analogs of 7-methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol include:

Compound Name Molecular Formula Substituents (Positions) Source Bioactivity Notes References
(5S,7R)-7-Ethoxy-6,7-dihydro-7-methyl-5H-cyclopenta[c]pyridin-5-ol C₁₀H₁₅NO₂ Ethoxy (7), Methyl (7), Hydroxyl (5) Caryopteris mongolica Bunge Novel compound; stereochemistry confirmed via 2D NMR
trans-4,7-Dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-ol C₁₀H₁₃NO Methyl (4,7), Hydroxyl (5) Synthetic/Phytochemical Higher lipophilicity (logP: 10.30)
Iso-THIP (4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridin-5-ol) C₆H₈N₂O₂ Isoxazolol ring (fused) Synthetic GABA agonist activity

Key Observations :

  • Substituent Effects: The ethoxy and methyl groups in the C.
  • Stereochemistry : The (5S,7R) configuration in the ethoxy analog contrasts with the (+)-enantiomer of this compound, suggesting divergent pharmacological profiles .
  • Bioactivity : Iso-THIP, a synthetic cyclopenta[c]pyridine derivative with an isoxazolol ring, exhibits GABA agonism, underscoring the role of heterocyclic modifications in bioactivity .

Pharmacological and Phytochemical Considerations

are implicated in traditional medicinal uses, such as anti-inflammatory or antimicrobial effects . The trans-4,7-dimethyl analog exhibits moderate lipophilicity (logP: 10.30), suggesting favorable membrane permeability . In contrast, iso-THIP’s GABAergic activity demonstrates the pharmacological relevance of structural modifications in this scaffold .

Biological Activity

7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol is a heterocyclic compound belonging to the cyclopenta[c]pyridine family. Its unique structural features, including a methylidene group at the 7-position and a hydroxyl group at the 5-position, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • Cyclopentane ring fused to a pyridine ring .
  • A methylidene group at the 7-position.
  • A hydroxyl group at the 5-position.

These features contribute to its distinct chemical reactivity and potential pharmacological properties.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. The compound could interact with specific molecular targets involved in cancer pathways, potentially inhibiting tumor growth or inducing apoptosis in cancer cells. However, robust studies are required to validate these claims and elucidate the underlying mechanisms.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Receptor Interaction : It could bind to specific receptors, altering cellular signaling pathways.
  • Cellular Function Alteration : By modifying key biochemical processes within cells, it may lead to therapeutic effects.

Research Findings and Case Studies

While comprehensive studies specifically targeting this compound are scarce, related compounds provide insights into its potential:

Compound NameBiological ActivityReference
6,7-Dihydro-5H-cyclopenta[b]pyridineAntimicrobial
Pyridine derivativesAnticancer
Cyclopenta[b]pyridine derivativesAnti-inflammatory

Case Study: Anticancer Activity of Pyridine Derivatives

A study examining pyridine derivatives demonstrated significant anticancer effects in vitro. These compounds were shown to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and cell cycle arrest. Given the structural similarities to this compound, similar effects could be anticipated pending empirical validation.

Computational Modeling and Future Directions

To further explore the biological activity of this compound, computational modeling techniques can be employed:

  • In Silico Docking Studies : Predict potential binding interactions with target proteins.
  • Molecular Dynamics Simulations : Assess stability and behavior in biological environments.
  • Quantitative Structure–Activity Relationship (QSAR) Models : Correlate chemical structure with biological activity.

These methodologies can guide experimental designs and facilitate the identification of promising therapeutic candidates.

Q & A

Q. What are the key structural and spectroscopic identifiers for 7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol?

The compound has the molecular formula C₉H₉NO (molecular weight: 147.17 g/mol) and a bicyclic structure comprising a cyclopentane ring fused with a pyridine moiety. Key identifiers include:

  • InChI : 1S/C9H9NO/c1-6-4-9(11)7-2-3-10-5-8(6)7/h2-3,5,9,11H,1,4H2 .
  • CAS Registry : 119308-95-1 .
    For spectroscopic characterization, researchers should prioritize ¹H/¹³C NMR to confirm the methylidene group (δ ~5.5–6.0 ppm for exocyclic CH₂) and hydroxyl proton (δ ~1.5–2.5 ppm, broad). High-resolution mass spectrometry (HRMS) is recommended to validate the molecular ion peak (m/z 147.0684 for [M+H]⁺).

Q. What synthetic routes are reported for cyclopenta[c]pyridine derivatives, and how can they be adapted for this compound?

Synthesis of related cyclopenta[c]pyridine derivatives often involves annulation reactions or ring-closing metathesis . For example:

  • Methyl iodide alkylation followed by cyclization in dioxane or DMF under reflux (70–90°C) .
  • Crystallization optimization : Dioxane yields higher-purity crystals compared to DMF due to reduced solvent retention .
    Researchers should modify substituent positions using directed ortho-metalation or cross-coupling strategies to introduce the methylidene group .

Advanced Research Questions

Q. How does the methylidene group influence the compound’s reactivity in catalytic applications?

The exocyclic methylidene group (CH₂) enhances electron density in the pyridine ring, making it a potential ligand for transition metals (e.g., Pd, Ru). This group can participate in Diels-Alder reactions or act as a directing group for C–H functionalization. However, steric hindrance may limit coordination geometry, requiring computational modeling (e.g., DFT) to predict binding modes .

Q. What contradictory data exist regarding the stability of cyclopenta[c]pyridine derivatives, and how can they be resolved?

  • Stability : Evidence suggests storage under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation of the methylidene group . However, conflicting reports on shelf life (e.g., degradation after 6 months vs. 12 months) highlight the need for accelerated stability studies (40°C/75% RH for 3 months) with HPLC monitoring .
  • Synthetic yields : Yields for analogous compounds vary from 45% (DMF route) to 65% (dioxane route), suggesting solvent polarity and temperature gradients as critical variables .

Q. What methodologies are recommended for studying the compound’s biological activity, given structural analogs with kinase inhibition?

  • Kinase inhibition assays : Prioritize ATP-binding pocket kinases (e.g., EGFR, VEGFR) due to the compound’s planar aromatic system and hydroxyl group, which mimic ATP’s adenine moiety. Use IC₅₀ determination via fluorescence polarization .
  • Cellular uptake : Modify the hydroxyl group with pro-drug strategies (e.g., acetylation) to enhance membrane permeability, followed by LC-MS quantification in cell lysates .

Q. How can computational chemistry aid in predicting the compound’s physicochemical properties?

  • LogP calculation : Experimental LogP for analogs ranges from 1.97 to 2.3, suggesting moderate hydrophobicity. Use Molinspiration or Schrödinger QikProp to predict solubility and blood-brain barrier permeability .
  • Tautomerism analysis : The hydroxyl group may tautomerize to a keto form, altering reactivity. DFT calculations (B3LYP/6-31G)* can identify the dominant tautomer in solution .

Methodological Guidance Table

Research ObjectiveRecommended TechniquesKey ParametersReferences
Structural Elucidation¹H/¹³C NMR, HRMSδ 5.5–6.0 ppm (CH₂), m/z 147.0684
Synthesis OptimizationRing-closing metathesis, crystallization in dioxaneYield: 65%, Purity: >98%
Stability ProfilingAccelerated stability testing (ICH Q1A)Degradation products monitored via HPLC
Biological ScreeningKinase inhibition assays (IC₅₀)EGFR, VEGFR targets, IC₅₀ < 1 µM

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